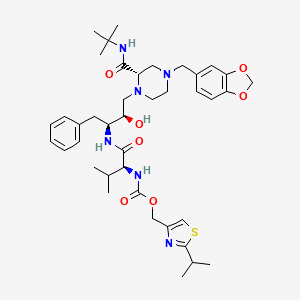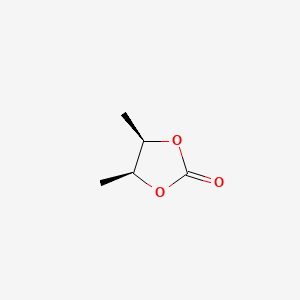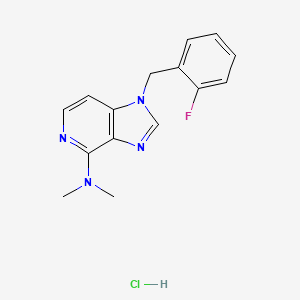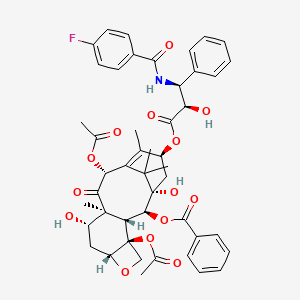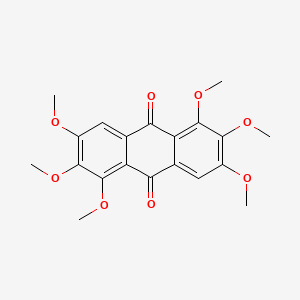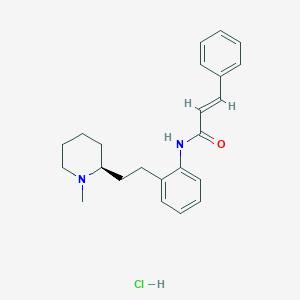
Iferanserin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iferanserin hydrochloride is a selective serotonin receptor antagonist, specifically targeting the 5-HT2A receptor. It has been investigated primarily for its potential in treating hemorrhoid disease. The compound is known for its chemical formula C23H28N2O and a molecular weight of 348.49 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of iferanserin hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a crucial part of the molecule.
Attachment of Phenyl Groups: Phenyl groups are then attached to the piperidine ring through a series of substitution reactions.
Formation of the Amide Bond: The final step involves the formation of an amide bond between the phenyl groups and the piperidine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Iferanserin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Solvents: Solvents like dichloromethane and ethanol are commonly used in these reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Iferanserin hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of serotonin receptor antagonists.
Biology: Investigated for its effects on serotonin receptors in various biological systems.
Medicine: Primarily researched for its potential in treating hemorrhoid disease. It has shown promise in reducing symptoms such as bleeding and pain associated with hemorrhoids.
Industry: Utilized in the development of new therapeutic agents targeting serotonin receptors.
Wirkmechanismus
Iferanserin hydrochloride exerts its effects by selectively antagonizing the 5-HT2A receptor. This receptor is involved in various physiological processes, including the regulation of mood, cognition, and vascular function. By blocking this receptor, this compound can modulate these processes, leading to its therapeutic effects. The molecular targets and pathways involved include:
5-HT2A Receptor: The primary target of this compound.
Signal Transduction Pathways: Inhibition of the 5-HT2A receptor affects downstream signal transduction pathways, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
Iferanserin hydrochloride is unique in its selective antagonism of the 5-HT2A receptor. Similar compounds include:
Mianserin: Another serotonin receptor antagonist, but with a broader spectrum of activity.
Trazodone: A serotonin uptake inhibitor with additional antagonistic effects on serotonin receptors.
Ritanserin: A selective 5-HT2A receptor antagonist, similar to this compound, but with different pharmacokinetic properties.
The uniqueness of this compound lies in its specific targeting of the 5-HT2A receptor, making it a promising candidate for treating conditions related to serotonin dysregulation .
Eigenschaften
CAS-Nummer |
210350-29-1 |
|---|---|
Molekularformel |
C23H29ClN2O |
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
(E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C23H28N2O.ClH/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19;/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26);1H/b17-14+;/t21-;/m0./s1 |
InChI-Schlüssel |
MUJUAUCDSMLOTP-QWCHHRGUSA-N |
Isomerische SMILES |
CN1CCCC[C@H]1CCC2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3.Cl |
Kanonische SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



